molecular formula C20H20F2N4O2S B14724270 N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide CAS No. 6939-00-0

N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide

Cat. No.: B14724270
CAS No.: 6939-00-0
M. Wt: 418.5 g/mol
InChI Key: DQLPMDPXSAKUBD-QEUMEHMPSA-N
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Description

N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide is a complex organic compound characterized by the presence of fluorine atoms, hydrazinyl groups, and a sulfanylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide typically involves multiple steps:

    Formation of the hydrazinyl intermediate: This step involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate under reflux conditions to form the hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate is then reacted with 2-fluorobenzaldehyde in the presence of an acid catalyst to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent conditions.

Major Products

Scientific Research Applications

N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Material Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes.

    Biological Research: The compound is used in biological assays to study its effects on various cellular processes and pathways.

    Industrial Applications: It is investigated for its potential use in industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-(2-chlorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide
  • **N-[(E)-(2-bromophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-bromophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide
  • **N-[(E)-(2-iodophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-iodophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide

Uniqueness

N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

6939-00-0

Molecular Formula

C20H20F2N4O2S

Molecular Weight

418.5 g/mol

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide

InChI

InChI=1S/C20H20F2N4O2S/c1-13(19(27)25-23-11-15-7-3-5-9-17(15)21)29-14(2)20(28)26-24-12-16-8-4-6-10-18(16)22/h3-14H,1-2H3,(H,25,27)(H,26,28)/b23-11-,24-12+

InChI Key

DQLPMDPXSAKUBD-QEUMEHMPSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC=C1F)SC(C)C(=O)N/N=C\C2=CC=CC=C2F

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC=C1F)SC(C)C(=O)NN=CC2=CC=CC=C2F

Origin of Product

United States

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